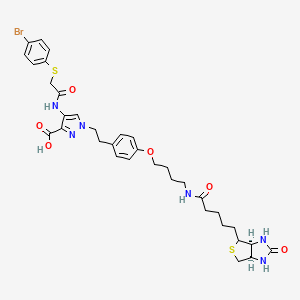

Biotin-tagged KR-33493

説明

BenchChem offers high-quality Biotin-tagged KR-33493 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-tagged KR-33493 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C34H41BrN6O6S2 |

|---|---|

分子量 |

773.8 g/mol |

IUPAC名 |

1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C34H41BrN6O6S2/c35-23-9-13-25(14-10-23)48-21-30(43)37-26-19-41(40-32(26)33(44)45)17-15-22-7-11-24(12-8-22)47-18-4-3-16-36-29(42)6-2-1-5-28-31-27(20-49-28)38-34(46)39-31/h7-14,19,27-28,31H,1-6,15-18,20-21H2,(H,36,42)(H,37,43)(H,44,45)(H2,38,39,46)/t27-,28?,31-/m0/s1 |

InChIキー |

AWBXZWDYPSCAJW-ZVQFGFPDSA-N |

異性体SMILES |

C1[C@H]2[C@@H](C(S1)CCCCC(=O)NCCCCOC3=CC=C(C=C3)CCN4C=C(C(=N4)C(=O)O)NC(=O)CSC5=CC=C(C=C5)Br)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCOC3=CC=C(C=C3)CCN4C=C(C(=N4)C(=O)O)NC(=O)CSC5=CC=C(C=C5)Br)NC(=O)N2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KR-33493 (KM-819)

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-33493, also known as KM-819, is a novel small molecule inhibitor of Fas-associated factor 1 (FAF1) currently under investigation as a potential disease-modifying therapy for Parkinson's disease and other neurodegenerative disorders. This technical guide elucidates the core mechanism of action of KR-33493, focusing on its role in modulating critical cellular pathways implicated in neurodegeneration. Through the inhibition of FAF1, KR-33493 mitigates apoptosis and enhances autophagic clearance of pathological protein aggregates, such as α-synuclein. This document provides a comprehensive overview of the preclinical and clinical data, detailed signaling pathways, and relevant experimental methodologies to support further research and development of this promising therapeutic agent.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1] Current therapies primarily manage symptoms without halting the underlying disease progression.[1] FAF1 has emerged as a key player in PD pathogenesis, as it is overexpressed in the dopaminergic neurons of PD patients and contributes to both neuronal cell death and the suppression of autophagy, a critical cellular process for clearing aggregated proteins.[1][2] KR-33493 is a potent inhibitor of FAF1, demonstrating significant neuroprotective effects in preclinical models of Parkinson's disease.[2][3] This guide provides a detailed examination of its mechanism of action.

Core Mechanism of Action: FAF1 Inhibition

The primary mechanism of action of KR-33493 is the inhibition of FAF1. FAF1 is a multifaceted protein that participates in several key cellular processes, including apoptosis and the regulation of autophagy.[2] By inhibiting FAF1, KR-33493 effectively counteracts the detrimental effects of FAF1 overexpression observed in neurodegenerative conditions.

Modulation of Apoptotic Signaling

FAF1 is a component of the Fas death-inducing signaling complex (DISC), where it potentiates Fas-mediated apoptosis.[4][5] It interacts with key components of the DISC, including the Fas receptor (FasR/CD95), Fas-associated death domain (FADD), and pro-caspase-8.[4] This interaction facilitates the activation of the caspase cascade, leading to programmed cell death. KR-33493, by inhibiting FAF1, disrupts the formation and/or function of the DISC, thereby attenuating the extrinsic apoptotic pathway.

Enhancement of Autophagic Flux

A critical aspect of KR-33493's neuroprotective effect lies in its ability to restore autophagic flux. FAF1 has been shown to suppress autophagy, leading to the accumulation of toxic protein aggregates.[2] By inhibiting FAF1, KR-33493 lifts this suppression, promoting the degradation of misfolded proteins like α-synuclein through the autophagy-lysosome pathway.[6][7] This is particularly relevant in the context of synucleinopathies, where the clearance of α-synuclein is impaired.

Signaling Pathways

The therapeutic effects of KR-33493 can be visualized through its impact on two major interconnected signaling pathways: the FAF1-mediated apoptotic pathway and the autophagy pathway.

Quantitative Data

Pharmacokinetics in Rats

KR-33493 (KM-819) exhibits dose-independent pharmacokinetics in rats following intravenous and oral administration. It has moderate oral bioavailability.[8][9]

| Parameter | 0.5 mg/kg | 2 mg/kg | 5 mg/kg |

| Intravenous Administration | |||

| Cmax (µg/mL) | 4.29 ± 1.71 | 29.63 ± 3.60 | 52.33 ± 4.65 |

| AUClast (µg·h/mL) | 3.76 ± 1.27 | 18.97 ± 5.91 | 43.60 ± 1.37 |

| Oral Administration | |||

| Cmax (µg/mL) | 0.23 ± 0.07 | 0.44 ± 0.29 | 1.71 ± 1.26 |

| AUClast (µg·h/mL) | 0.76 ± 0.13 | 3.07 ± 1.04 | 9.39 ± 4.50 |

| T1/2 (h) | 3.43 ± 2.03 | 3.92 ± 1.14 | 5.79 ± 2.36 |

| Oral Bioavailability (%) | 21.02 ± 2.96 | 16.24 ± 5.50 | 21.62 ± 10.26 |

| Data from a study in male Sprague-Dawley rats.[9] |

In Vitro Efficacy

While a direct IC50 value for FAF1 binding is not publicly available, the EC50 values for the protective effects of KM-819 in FAF1-overexpressing SH-SY5Y cells have been determined.

| Parameter | EC50 |

| Inhibition of mitochondrial membrane depolarization | ~1 µM |

| Inhibition of cell death | ~1 µM |

| Data derived from graphical representation in a study on FAF1-overexpressing SH-SY5Y cells. |

Experimental Protocols

In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective effects of KR-33493 in a mouse model of Parkinson's disease.

Model: Human A53T α-synuclein transgenic mice or FAF1-overexpressing mice.[6][7]

Methodology:

-

Animal Groups: Animals are divided into a vehicle control group and KR-33493 treatment groups.

-

Drug Administration: KR-33493 is administered orally.[6][7] Dosages and treatment duration would be determined by dose-ranging studies, with a typical study lasting for several weeks to months. For instance, in a Phase 2 clinical trial in humans, doses of 200 mg, 400 mg, and 600 mg were evaluated.[2]

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and pole test to measure balance and coordination.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue (substantia nigra and striatum) is conducted. Dopaminergic neuron survival is quantified by tyrosine hydroxylase (TH) immunohistochemistry.[3]

-

Biochemical Analysis: Levels of monomeric, oligomeric, and aggregated α-synuclein are measured by Western blot and ELISA.[6][7] Markers of autophagy (e.g., LC3-II/LC3-I ratio) and apoptosis (e.g., cleaved caspase-3) are also assessed.

In Vitro FAF1 Inhibitor Screening Workflow

Objective: To identify and characterize inhibitors of FAF1.

Methodology:

-

Primary High-Throughput Screening (HTS): A large compound library is screened using a biochemical assay that measures the interaction between FAF1 and a binding partner (e.g., the Fas receptor).

-

Hit Confirmation and Dose-Response Analysis: Compounds that show significant inhibition in the primary screen are re-tested to confirm their activity and to determine their IC50 values.

-

Secondary Cellular Assays: Confirmed hits are then evaluated in cell-based assays to assess their ability to inhibit Fas-mediated apoptosis and/or modulate autophagy. For example, FAF1-overexpressing cells can be used to measure the compound's effect on cell viability in the presence of an apoptotic stimulus.

-

Lead Optimization: Promising compounds undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Testing: Optimized lead compounds are then tested in animal models of relevant diseases, such as the MPTP mouse model of Parkinson's disease, to evaluate their efficacy and safety.[3]

Conclusion

KR-33493 represents a promising, first-in-class therapeutic candidate for Parkinson's disease with a novel mechanism of action centered on the inhibition of FAF1. By simultaneously mitigating apoptotic cell death and enhancing the clearance of pathogenic α-synuclein aggregates, KR-33493 addresses key aspects of the underlying pathology of the disease. The data presented in this technical guide, from its pharmacokinetic profile to its effects on cellular signaling pathways, provide a strong foundation for its continued development. Further research to fully elucidate the nuances of its interaction with FAF1 and its long-term efficacy and safety in clinical trials will be crucial in realizing its potential as a disease-modifying treatment for neurodegenerative disorders.[10]

References

- 1. fascinatetherapeutics.com [fascinatetherapeutics.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. A first-in-human study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KM-819 (FAS-associated factor 1 inhibitor), a drug for Parkinson’s disease, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fas-associated factor 1, FAF1, is a member of Fas death-inducing signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fas-associated factor-1 mediates chemotherapeutic-induced apoptosis via death effector filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Intervention Targeting FAF1 Restores Autophagic Flux for α-Synuclein Degradation in the Brain of a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fascinatetherapeutics.com [fascinatetherapeutics.com]

An In-depth Technical Guide to the Biotinylation of Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern drug discovery and chemical biology. This guide provides a comprehensive overview of the principles, methodologies, and applications of biotinylating small molecule inhibitors. The unparalleled affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M) makes it an invaluable tool for researchers seeking to isolate, detect, and characterize the protein targets of small molecule drugs.[1][2] The strategic biotinylation of a small molecule inhibitor can unlock a deeper understanding of its mechanism of action, facilitate target identification and validation, and enable the development of robust high-throughput screening assays.

Core Concepts in Small Molecule Biotinylation

The successful biotinylation of a small molecule inhibitor hinges on a carefully planned strategy that preserves the inhibitor's biological activity. Key considerations include the point of attachment, the choice of linker, and the chemical reaction used for conjugation.

1. Site of Biotinylation: The biotin moiety must be attached to a position on the small molecule that does not interfere with its binding to the target protein. This requires a thorough understanding of the inhibitor's structure-activity relationship (SAR). Typically, a solvent-exposed region of the inhibitor, distal to the pharmacophore, is the ideal site for modification.

2. Linker Selection: A linker or spacer arm is often incorporated between the small molecule and the biotin tag. This linker serves several critical functions:

-

Reduces Steric Hindrance: It physically separates the bulky biotin-streptavidin complex from the inhibitor-target interaction, minimizing interference.

-

Improves Solubility: Hydrophilic linkers, such as polyethylene glycol (PEG), can enhance the aqueous solubility of the biotinylated construct.

-

Provides Functional Groups: Linkers can be designed with specific reactive groups to facilitate conjugation.

The length and chemical nature of the linker can significantly impact the utility of the biotinylated probe and should be optimized for each application.

3. Biotinylation Chemistries: A variety of chemical reactions can be employed to attach biotin to a small molecule inhibitor. The choice of reaction depends on the functional groups present on the inhibitor and the desired stability of the resulting conjugate. Common strategies include:

-

Amide Bond Formation: The reaction of an amine on the inhibitor or linker with an activated carboxylic acid on the biotinylation reagent (e.g., N-hydroxysuccinimide [NHS] ester) is a widely used and robust method.

-

"Click" Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition offers high efficiency and specificity, allowing for the conjugation of biotin to inhibitors under mild, biocompatible conditions.

-

Thiol-Maleimide Coupling: The reaction between a thiol group and a maleimide is highly specific and efficient for labeling inhibitors containing cysteine residues or those that have been functionalized with a thiol-containing linker.

Applications in Drug Discovery

Biotinylated small molecule inhibitors are versatile tools with a broad range of applications in drug discovery and development.

1. Target Identification and Validation: Affinity-based pull-down assays are a primary application of biotinylated inhibitors.[2] In this technique, the biotinylated "bait" molecule is incubated with a complex biological sample, such as a cell lysate. The inhibitor-protein complexes are then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This approach is instrumental in identifying the direct and indirect targets of a novel drug candidate.

2. High-Throughput Screening (HTS): Fluorescence Polarization (FP) is a powerful HTS technique that can be adapted for use with biotinylated probes.[3][4] In a competitive FP assay, a fluorescently labeled version of the target protein and a biotinylated inhibitor are used. When the biotinylated inhibitor binds to the fluorescent protein, the complex tumbles slowly in solution, resulting in a high FP signal. Unlabeled compounds from a screening library that compete for the same binding site will displace the biotinylated inhibitor, leading to a decrease in the FP signal.[3]

3. Studying Signaling Pathways: Biotinylated inhibitors serve as valuable probes to investigate cellular signaling cascades. By pulling down the target protein, researchers can identify interacting partners and downstream effectors, providing insights into the inhibitor's impact on cellular pathways. For instance, biotinylated kinase inhibitors have been instrumental in elucidating the intricate networks of the MAPK and PI3K/AKT signaling pathways.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biotinylation of small molecule inhibitors, including comparisons of inhibitory activity before and after biotinylation.

Table 1: Comparison of IC50 Values for Colchicine Derivatives [8]

| Compound | SGC-7901 (μM) | A549 (μM) | HeLa (μM) |

| Colchicine | 0.098 ± 0.009 | 0.065 ± 0.006 | 0.088 ± 0.008 |

| Deacetylcolchicine (Deac) | 0.115 ± 0.010 | 0.079 ± 0.007 | 0.095 ± 0.009 |

| Deac-SS-Biotin (9) | 0.124 ± 0.011 | 0.085 ± 0.008 | 0.108 ± 0.010 |

| Deac-Biotin (10) | 4.22 ± 0.102 | 3.89 ± 0.115 | 5.16 ± 0.123 |

Data from a study on biotinylated colchicine derivatives, illustrating how the linker and point of attachment can influence biological activity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylated small molecule inhibitors.

Protocol 1: Streptavidin Pull-Down Assay for Target Identification

This protocol outlines the general steps for using a biotinylated small molecule inhibitor to capture its protein target from a cell lysate.

Materials:

-

Biotinylated small molecule inhibitor

-

Cell lysate from treated or untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[9]

-

Equilibration: Wash the beads three times with an appropriate binding/wash buffer to equilibrate them.[9]

-

Incubation with Biotinylated Inhibitor: Add the biotinylated small molecule inhibitor to the equilibrated beads and incubate with gentle rotation for at least 30 minutes at room temperature or 4°C.[9]

-

Washing: Pellet the beads and wash them three times with wash buffer to remove any unbound inhibitor.

-

Incubation with Cell Lysate: Add the cell lysate to the beads and incubate with gentle rotation for 1-4 hours at 4°C.

-

Washing: Pellet the beads and wash them extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, elution with a denaturing buffer like SDS-PAGE sample buffer is common. For functional assays, a gentler elution with a high concentration of free biotin may be preferred.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive target identification, the eluted proteins are typically subjected to in-gel digestion followed by mass spectrometry.

Protocol 2: Competitive Fluorescence Polarization (FP) Assay

This protocol describes a competitive FP assay to screen for small molecule inhibitors that disrupt the interaction between a target protein and a biotinylated probe.

Materials:

-

Fluorescently labeled target protein

-

Biotinylated small molecule inhibitor (the "tracer")

-

Unlabeled small molecule inhibitors (the "competitors")

-

Assay buffer (e.g., HEPES buffer)

-

Black, low-binding microplate (384-well or 1536-well)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup: In a microplate, add the assay buffer, the fluorescently labeled target protein, and the biotinylated inhibitor to each well.

-

Addition of Competitors: Add varying concentrations of the unlabeled competitor compounds to the wells. Include control wells with no competitor (maximum polarization) and wells with only the fluorescent protein (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the fluorophore.

-

Data Analysis: Calculate the percentage of inhibition for each competitor concentration. The IC50 value, which is the concentration of the competitor that causes a 50% reduction in the FP signal, can be determined by plotting the percent inhibition against the competitor concentration.[11]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biotinylation of small molecule inhibitors.

Conclusion

The biotinylation of small molecule inhibitors is a powerful and versatile strategy in drug discovery. By enabling the isolation and identification of target proteins, facilitating high-throughput screening, and allowing for the detailed investigation of signaling pathways, biotinylated probes provide invaluable insights into the molecular mechanisms of drug action. Careful consideration of the biotinylation strategy, including the site of attachment, linker chemistry, and choice of analytical methodology, is paramount to the successful application of this technique. As our understanding of complex biological systems continues to grow, the use of intelligently designed biotinylated small molecule inhibitors will undoubtedly play an increasingly important role in the development of new and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 5. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neb.com [neb.com]

- 10. genscript.com [genscript.com]

- 11. rsc.org [rsc.org]

The Role of FAF1 in Fas-Mediated Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fas-Associated Factor 1 (FAF1) is a crucial, yet complex, regulatory protein in the extrinsic pathway of apoptosis. Initially identified through its interaction with the Fas (also known as CD95 or APO-1) receptor, FAF1 has been established as a key component of the Death-Inducing Signaling Complex (DISC). This technical guide provides an in-depth examination of the molecular mechanisms through which FAF1 potentiates Fas-mediated cell death. It details the protein's domain architecture, its specific interactions with core apoptotic machinery, and its role as a scaffolding protein that enhances the activation of initiator caspase-8. Furthermore, this document supplies detailed protocols for essential experiments used to investigate the FAF1-Fas pathway and presents available data in a structured format to facilitate understanding and future research.

Introduction to the Fas Pathway and FAF1

The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. The binding of its cognate ligand, Fas Ligand (FasL), triggers the trimerization of the receptor. This conformational change facilitates the recruitment of the adaptor protein Fas-Associated Death Domain (FADD) to the intracellular Death Domain (DD) of the Fas receptor. FADD, in turn, recruits procaspase-8 through interactions between their respective Death Effector Domains (DEDs). This assembly of Fas, FADD, and procaspase-8 at the cell membrane is known as the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, the proximity of procaspase-8 molecules leads to their autocatalytic cleavage and activation. Active caspase-8 then initiates a downstream caspase cascade, culminating in apoptosis.

Fas-Associated Factor 1 (FAF1) was first identified as a protein that binds to the cytoplasmic domain of the Fas receptor and enhances Fas-induced apoptosis.[2][3] Subsequent research has confirmed that FAF1 is a legitimate member of the Fas-DISC, acting as a scaffolding protein that potentiates the apoptotic signal upstream of caspase-8 activation.[1]

Molecular Mechanism of FAF1 Action

FAF1 is a multi-domain protein that facilitates protein-protein interactions crucial for efficient signal transduction. Its pro-apoptotic function is primarily mediated through direct interactions with components of the DISC.

-

Protein Domains: FAF1 possesses several key domains that dictate its function in the Fas pathway.

-

Fas-Interacting Domain (FID): Located at the N-terminus (amino acids 1-181), this domain is responsible for binding to the cytoplasmic portion of the Fas receptor.[2]

-

Death Effector Domain Interacting Domain (DEDID): This region (amino acids 181-381) interacts with the DEDs of both FADD and procaspase-8.[1] This interaction is critical for FAF1's ability to enhance apoptosis.

-

Ubiquitin-Related Domains: FAF1 also contains several ubiquitin-like domains (UBA, UBX), suggesting roles in protein degradation and turnover, which may indirectly influence apoptosis.[2]

-

-

Scaffolding Function within the DISC: FAF1 acts as an essential scaffolding protein. By simultaneously binding to the Fas receptor, FADD, and procaspase-8, FAF1 is thought to stabilize the DISC assembly.[1][2] This stabilization promotes a higher concentration of procaspase-8 molecules, facilitating their dimerization and subsequent auto-activation, thereby amplifying the apoptotic signal. Overexpression of FAF1 leads to a significant increase in apoptosis, while dominant-negative mutants that lack the N-terminal interaction domains can protect cells from Fas-induced cell death.[1]

Signaling Pathway Visualization

The following diagram illustrates the central role of FAF1 in the Fas-mediated apoptotic pathway, highlighting its interactions within the DISC.

Data Presentation: FAF1 Interactions and Effects

Quantitative data on the biophysical properties of FAF1 interactions are dispersed throughout the literature and can be cell-type and system-dependent. The following tables summarize the established interactions and the functional consequences of modulating FAF1 levels.

Table 1: FAF1 Protein-Protein Interactions within the Fas Pathway

| Interacting Protein | FAF1 Domain Involved | Method of Detection | Outcome of Interaction | Reference |

| Fas Receptor | FID (aa 1-181) | Yeast Two-Hybrid, Co-IP | Recruitment of FAF1 to the activated receptor complex. | [1][2] |

| FADD | DEDID (aa 181-381) | Co-IP, In vitro binding assays | Stabilization of the DISC, potentiation of apoptosis. | [1] |

| Procaspase-8 | DEDID (aa 181-381) | Co-IP, In vitro binding assays | Facilitates procaspase-8 recruitment and auto-activation. | [1] |

Table 2: Functional Effects of FAF1 Modulation on Fas-Mediated Apoptosis

| Experimental Condition | Cell Line | Measurement | Result | Reference |

| FAF1 Overexpression | Jurkat | Apoptosis Assay (DAPI) | Significant increase in apoptotic cell death. | [1] |

| FAF1 Overexpression | H9C2 Cardiomyocytes | Caspase-8 Activity Assay | Augmented increase in caspase-8 activity. | [4] |

| FAF1 Overexpression | Gastric Cancer Cells | Apoptosis Assay (Flow Cytometry) | Significant increase in the proportion of apoptotic cells (P < 0.05). | [5] |

| FAF1 Deletion Mutant (lacking N-terminus) | Jurkat | Apoptosis Assay | Protection from Fas-induced apoptosis (dominant-negative effect). | [1] |

| Antisense FAF1 | BOSC23 | Cell Death Assay | Inhibition of chemotherapy-induced apoptosis. | [2] |

Note: While studies consistently show a significant potentiation of apoptosis, specific fold-changes and binding constants (Kd) are not uniformly reported and vary based on the experimental model.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of FAF1's role in apoptosis. The following sections provide protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of FAF1 with DISC Components

This protocol is for verifying the in-vivo interaction between FAF1 and components like FADD or Caspase-8.

-

Cell Culture and Treatment:

-

Culture cells (e.g., Jurkat) to a density of 1-2 x 10⁷ cells per IP reaction.

-

Induce apoptosis by treating with an appropriate concentration of anti-Fas antibody (e.g., clone CH11) for the empirically determined time (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation (500 x g, 4°C, 5 min). Wash the pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold, non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Pre-Clearing Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G magnetic beads to the lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (e.g., anti-FAF1) to the pre-cleared lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C.

-

Add 40 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute proteins and dissociate antibody-bead complexes.

-

Briefly centrifuge and use a magnetic rack to separate the beads.

-

Load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against suspected interacting partners (e.g., anti-FADD, anti-Caspase-8).

-

Caspase-8 Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of caspase-8, which is indicative of DISC activation.

-

Sample Preparation:

-

Culture and treat cells as described in 5.1.1.

-

Harvest 1-5 x 10⁶ cells by centrifugation.

-

Lyse cells in 50 µL of chilled, provided Lysis Buffer. Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.

-

Determine protein concentration of the lysate using a BCA or Bradford assay.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.

-

Add 50 µg of protein lysate to each well. Adjust volume to 95 µL with Lysis Buffer.

-

Add 5 µL of the Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA).

-

Include a negative control (lysate from untreated cells) and a blank control (Lysis Buffer without lysate).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all samples.

-

The increase in absorbance is proportional to the caspase-8 activity. Data can be expressed as fold-change over the untreated control.

-

siRNA-Mediated Knockdown of FAF1

This protocol is used to reduce FAF1 expression to study its necessity for Fas-mediated apoptosis.

-

Cell Seeding:

-

24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection Complex Preparation:

-

Tube A: Dilute 20-100 pmol of FAF1-specific siRNA (or a non-targeting control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM).

-

Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.

-

Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

-

-

Transfection:

-

Add the 210 µL siRNA-lipid complex dropwise to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

-

-

Validation and Functional Assay:

-

After the incubation period, harvest a subset of cells to validate knockdown efficiency via Western blot or qRT-PCR for FAF1.

-

Treat the remaining cells with anti-Fas antibody and perform apoptosis assays (e.g., Caspase-8 activity, Annexin V staining) to determine the effect of FAF1 depletion.

-

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow to confirm the interaction between FAF1 and Caspase-8 and assess the functional consequence.

References

- 1. Fas-associated factor 1, FAF1, is a member of Fas death-inducing signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FAS-Associated Factor 1 (FAF1): diverse functions and implications for oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Caspase-8 Isoform Caspase-8s Increased Sensitivity to Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Biotin-Tagged KR-33493: A Technical Guide for Investigating Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-33493 has been identified as a promising inhibitor of FAS-associated factor 1 (FAF1), a key regulator in cell death pathways implicated in neurodegenerative disorders such as Parkinson's disease.[1][2][3] Understanding the complete interaction profile of KR-33493 within the cellular environment is crucial for elucidating its mechanism of action and identifying potential off-target effects. This technical guide outlines a comprehensive strategy for the synthesis and application of a biotin-tagged derivative of KR-33493. The incorporation of a biotin tag enables the specific and high-affinity capture of KR-33493-protein complexes, facilitating the identification of direct binding partners and associated proteins through affinity pull-down assays coupled with mass spectrometry. This guide provides detailed, hypothetical protocols for the synthesis of biotinylated KR-33493, its use in affinity purification, and the subsequent analysis of interacting proteins, offering a valuable tool for researchers in neuropharmacology and drug development.

Introduction to KR-33493 and Protein Interaction Studies

KR-33493 is a small molecule inhibitor of FAS-associated factor 1 (FAF1), a protein that plays a crucial role in the Fas-mediated apoptosis pathway.[2][3] By inhibiting FAF1, KR-33493 has shown potential as a therapeutic agent for conditions like Parkinson's disease.[1][2] To fully understand its pharmacological effects, it is essential to identify all of its interacting partners within the cell. Biotin-tagging is a powerful technique for this purpose. The high-affinity interaction between biotin and streptavidin allows for the efficient isolation of biotinylated molecules and their binding partners from complex cellular lysates.[4]

This guide details a hypothetical workflow for the creation and use of biotin-tagged KR-33493 to probe its protein interactions.

Synthesis of Biotin-Tagged KR-33493: A Proposed Protocol

As no commercially available biotinylated KR-33493 exists, a synthetic route is required. This proposed protocol is based on standard bioconjugation techniques. The strategy involves modifying KR-33493 with a linker that has a reactive group suitable for biotinylation, without compromising its binding to FAF1.

2.1. Synthesis of an Amine-Reactive KR-33493 Derivative

The first step would be to synthesize a derivative of KR-33493 that contains a reactive amine group. This could be achieved by adding a short alkyl amine linker to a position on the KR-33493 molecule that is not critical for its binding activity. The exact position would need to be determined through structure-activity relationship (SAR) studies.

2.2. Biotinylation of the Amine-Reactive KR-33493

The amine-reactive KR-33493 can then be conjugated with an N-hydroxysuccinimide (NHS)-activated biotin linker.

Materials:

-

Amine-reactive KR-33493

-

NHS-Biotin (e.g., EZ-Link™ NHS-LC-LC-Biotin)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for verification

Protocol:

-

Dissolve the amine-reactive KR-33493 in anhydrous DMF.

-

Add a 1.2 molar excess of NHS-Biotin to the solution.

-

Add a 2 molar excess of TEA to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the biotin-tagged KR-33493 using reverse-phase HPLC.

-

Verify the identity and purity of the final product by mass spectrometry.

Experimental Workflow for Protein Interaction Studies

The following workflow describes the use of biotin-tagged KR-33493 to identify interacting proteins from a cell lysate.

Caption: Workflow for identifying protein interactions of KR-33493.

3.1. Cell Culture and Lysate Preparation

-

Culture a relevant cell line (e.g., a neuronal cell line) to a high density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3.2. Affinity Pull-Down Assay

-

Incubate the cell lysate with biotin-tagged KR-33493 for 2-4 hours at 4°C with gentle rotation. A control incubation with free biotin should be performed in parallel to identify non-specific interactions.

-

Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a high-salt buffer or a buffer containing free biotin.

3.3. Mass Spectrometry and Data Analysis

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Compare the proteins identified in the biotin-tagged KR-33493 sample with the control to determine specific interactors.

Known and Hypothetical Signaling Interactions of KR-33493

KR-33493 is known to inhibit FAF1, which is involved in the Fas-mediated apoptotic pathway. The use of biotin-tagged KR-33493 could help to further elucidate this pathway and identify other interacting partners.

Caption: The Fas-mediated apoptosis pathway and the inhibitory role of KR-33493.

Quantitative Data Summary

Since this is a proposed methodology, experimental data is not yet available. The following table provides a template for how quantitative data from future experiments could be presented.

| Parameter | Biotin-Tagged KR-33493 | Unlabeled KR-33493 |

| Binding Affinity (Kd) for FAF1 | To be determined | To be determined |

| IC50 for FAF1 Inhibition | To be determined | To be determined |

| Identified Interacting Proteins | List from MS data | N/A |

| Binding Affinity for Novel Interactors | To be determined | N/A |

Conclusion

The synthesis and application of biotin-tagged KR-33493 represent a powerful strategy for elucidating the complete protein interaction landscape of this promising therapeutic compound. The detailed protocols and workflows provided in this guide offer a clear path for researchers to identify and validate novel binding partners of KR-33493, thereby providing deeper insights into its mechanism of action and potential for therapeutic development. This approach will not only enhance our understanding of KR-33493 but also serve as a model for the characterization of other small molecule inhibitors.

References

Synthesis and Chemical Properties of Biotin-tagged KR-33493: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Biotin-tagged KR-33493, a valuable tool for studying the Fas-mediated apoptosis pathway. KR-33493 is an inhibitor of Fas-associated factor 1 (FAF1), a protein implicated in various cellular processes, including apoptosis.[1] The biotin tag enables the specific detection and isolation of KR-33493's binding partners, facilitating a deeper understanding of its mechanism of action.

Chemical Properties

A thorough understanding of the physicochemical properties of KR-33493 and its biotinylated derivative is crucial for their effective use in experimental settings.

KR-33493

| Property | Value | Source |

| Formal Name | 4-[[2-[(4-bromophenyl)thio]acetyl]amino]-1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid | [2] |

| CAS Number | 1021497-97-1 | [2] |

| Molecular Formula | C₂₀H₁₈BrN₃O₃S | [2] |

| Formula Weight | 460.3 g/mol | [2] |

| Purity | ≥98% | [2] |

| Formulation | A crystalline solid | [2] |

| Solubility | DMSO: ~10 mg/mL | [2] |

| λmax | 256 nm | [2] |

Biotin-tagged KR-33493 (Estimated)

The following properties are estimated based on the addition of a standard biotin-PEG4-amine linker to the carboxylic acid moiety of KR-33493.

| Property | Estimated Value |

| Molecular Formula | C₃₈H₄₉BrN₇O₇S₂ |

| Formula Weight | ~892.87 g/mol |

| Solubility | Expected to have altered solubility, potentially increased aqueous solubility depending on the linker. |

| Purity | Dependent on synthesis and purification, typically >95% for research use. |

Synthesis of Biotin-tagged KR-33493

While a specific, publicly available synthesis protocol for Biotin-tagged KR-33493 is not available, a plausible synthetic route can be devised based on established biotinylation techniques. The most common strategy for biotinylating small molecules involves the formation of a stable amide bond between the molecule of interest and an amine-functionalized biotin derivative.[3] Given that KR-33493 possesses a carboxylic acid group, this functionality is the most likely site for biotinylation so as not to impede the pharmacophore.[3]

Proposed Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis and purification of Biotin-tagged KR-33493.

Caption: Proposed workflow for the synthesis of Biotin-tagged KR-33493.

Experimental Protocol: Amide Coupling for Biotinylation

This protocol is a general guideline for the biotinylation of a small molecule with a carboxylic acid group, such as KR-33493, using an amine-containing biotin derivative.

Materials:

-

KR-33493

-

Amine-functionalized biotin (e.g., Biotin-PEG-NH₂)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve KR-33493 (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

-

-

Coupling with Amine-functionalized Biotin:

-

In a separate flask, dissolve the amine-functionalized biotin (1 equivalent) in anhydrous DMF.

-

Slowly add the activated KR-33493 solution to the biotin solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by reverse-phase HPLC to obtain the pure Biotin-tagged KR-33493.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

-

Mechanism of Action and Signaling Pathway

KR-33493 is an inhibitor of FAF1, which is known to be a component of the Fas-mediated apoptosis signaling pathway.[1] FAF1 potentiates Fas-mediated cell death. The Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily, initiates apoptosis upon binding to its ligand, Fas ligand (FasL).

Fas-Mediated Apoptosis Signaling Pathway

The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the execution of apoptosis. FAF1 is believed to enhance this process. By inhibiting FAF1, KR-33493 can suppress Fas-mediated apoptosis.

Caption: Fas-mediated apoptosis pathway and the inhibitory role of KR-33493.

Experimental Applications of Biotin-tagged KR-33493

The biotin tag on KR-33493 makes it a powerful probe for various molecular biology applications aimed at identifying its direct binding partners and elucidating its mechanism of action.

Pull-Down Assay to Identify Binding Partners

A common application is the pull-down assay, where the biotinylated compound is used to capture its interacting proteins from a cell lysate.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-tagged KR-33493

-

Streptavidin-conjugated beads (e.g., magnetic beads or agarose)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Non-biotinylated KR-33493 (for competition control)

-

DMSO (vehicle control)

Procedure:

-

Cell Lysis:

-

Harvest and wash cells.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Binding:

-

Incubate the cell lysate with Biotin-tagged KR-33493 for 2-4 hours at 4°C with gentle rotation.

-

As controls, incubate lysate with DMSO (vehicle) and lysate pre-incubated with an excess of non-biotinylated KR-33493 (competition).

-

-

Capture:

-

Add pre-washed streptavidin beads to the lysates and incubate for 1 hour at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using an antibody against a suspected binding partner or by mass spectrometry for unbiased identification of novel interactors.

-

Caption: Workflow for a pull-down assay using Biotin-tagged KR-33493.

This technical guide provides a foundational understanding of the synthesis, properties, and applications of Biotin-tagged KR-33493. Researchers can use this information to design and execute experiments aimed at further characterizing the role of FAF1 and the Fas-mediated apoptosis pathway in health and disease.

References

A Researcher's Guide to Procuring and Utilizing Biotin-Tagged KR-33493

For researchers and drug development professionals investigating Fas-mediated cell death and the FAF1 signaling pathway, Biotin-tagged KR-33493 serves as a critical molecular probe. This guide provides an in-depth overview of its procurement, potential research applications, and the experimental methodologies involved.

Procurement of Biotin-Tagged KR-33493

When considering custom synthesis, it is crucial to clearly define the project specifications. The following table summarizes key quantitative data points to discuss with a potential synthesis partner:

| Parameter | Specification | Importance |

| Purity | >95% or >98% (as determined by HPLC) | High purity is essential to minimize off-target effects and ensure that the observed biological activity is attributable to the tagged compound. |

| Molecular Weight | To be confirmed by Mass Spectrometry (MS) | Verifies the correct synthesis of the biotinylated compound. |

| Biotinylation Site | Specified based on molecular modeling to minimize interference with FAF1 binding[2] | The attachment point of the biotin tag should not hinder the molecule's ability to interact with its biological target. |

| Linker | Various options (e.g., PEG, alkyl chains) | The choice of linker can influence the solubility, stability, and steric hindrance of the final product. |

| Quantity | Milligrams to grams | Dependent on the scale and scope of the planned experiments. |

| Quality Control | HPLC and MS data provided with the final product | Ensures the identity and purity of the synthesized compound.[3][4][5] |

| Formulation | Lyophilized powder or in a specified solvent | The final formulation should be compatible with the intended experimental conditions. |

A number of companies offer custom peptide and small molecule synthesis services with biotinylation as a standard modification, including Bachem, Davids Bio, Activotec, JPT, and LifeTein.[3][4][5][6][7] When requesting a quote, providing the chemical structure of KR-33493 and the desired biotinylation site is necessary.

Experimental Applications and Protocols

Biotin-tagged KR-33493 is primarily utilized as a probe to study the molecular interactions of KR-33493 with its target, Fas-associated factor 1 (FAF1), a key regulator of Fas-mediated apoptosis.[2][8][9][10] The biotin tag allows for the detection, isolation, and quantification of the compound and its binding partners.

Key Experimental Protocols:

1. In Vitro Pull-Down Assay to Confirm Target Engagement

This experiment aims to confirm the binding of Biotin-tagged KR-33493 to its target protein, FAF1, from a cell lysate.

Methodology:

-

Cell Lysate Preparation: Culture cells known to express FAF1 (e.g., various cancer cell lines) and prepare a total cell lysate using a non-denaturing lysis buffer.

-

Incubation: Incubate the cell lysate with Biotin-tagged KR-33493 for a predetermined time and temperature to allow for binding. Include a negative control with an untagged KR-33493 or a biotinylated scramble molecule.

-

Capture: Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate to capture the biotin-tagged compound and its binding partners.

-

Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for FAF1.

2. Competitive Binding Assay

This assay is used to determine the binding affinity of untagged KR-33493 by measuring its ability to compete with the biotin-tagged version for binding to FAF1.

Methodology:

-

Immobilization: Immobilize a known amount of recombinant FAF1 protein onto a microplate well.

-

Competition: Add a constant concentration of Biotin-tagged KR-33493 to the wells along with increasing concentrations of untagged KR-33493.

-

Incubation and Washing: Incubate to allow for competitive binding, then wash away unbound reagents.

-

Detection: Add a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) followed by a substrate to generate a detectable signal.

-

Data Analysis: The signal intensity will be inversely proportional to the concentration of the untagged competitor. The IC50 value can be calculated from the resulting dose-response curve.

3. Cellular Localization Studies

This experiment aims to visualize the subcellular localization of KR-33493 within cells.

Methodology:

-

Cell Treatment: Treat cultured cells with Biotin-tagged KR-33493 for a specific duration.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them to allow for the entry of detection reagents.

-

Detection: Incubate the cells with fluorescently labeled streptavidin (e.g., Streptavidin-FITC).

-

Counterstaining: Counterstain cellular compartments of interest (e.g., DAPI for the nucleus).

-

Imaging: Visualize the localization of the biotin-tagged compound using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: The Fas-mediated apoptosis signaling pathway, with KR-33493 inhibiting FAF1.

Caption: Workflow for a pull-down assay using Biotin-tagged KR-33493.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of fluorescent and biotin tagged probes for the study of molecular actions of FAF1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Synthesis - Davids [davids-bio.com]

- 4. Custom Peptide Synthesis Service- Activotec [activotec.com]

- 5. jpt.com [jpt.com]

- 6. bachem.com [bachem.com]

- 7. lifetein.com [lifetein.com]

- 8. biocompare.com [biocompare.com]

- 9. KR-33493 - Immunomart [immunomart.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Investigating the Neuroprotective Effects of KR-33493: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-33493, also known as KM-819, is a novel small molecule inhibitor of Fas-associated factor 1 (FAF1), a key regulator of cell death pathways. This document provides a comprehensive technical overview of the neuroprotective effects of KR-33493, with a particular focus on its potential as a disease-modifying therapy for Parkinson's disease. Preclinical and early clinical data suggest that by inhibiting FAF1, KR-33493 can mitigate neuronal apoptosis and necrosis, restore autophagic flux, and reduce the accumulation of pathological α-synuclein. This guide summarizes the available quantitative data, details key experimental protocols used in its evaluation, and visualizes the underlying signaling pathways.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of PD is the accumulation of misfolded α-synuclein protein in the form of Lewy bodies. Fas-associated factor 1 (FAF1) has been identified as a critical protein in the signaling cascade leading to neuronal cell death.[1] KR-33493 (KM-819) is a potent inhibitor of FAF1 and is currently under investigation for its neuroprotective and disease-modifying potential in PD.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic application of KR-33493.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on KR-33493 (KM-819).

Table 1: In Vitro Neuroprotective Effects of KM-819

| Assay | Cell Line | Treatment | Concentration of KM-819 | Outcome | Percentage Change | Reference |

| α-Synuclein Accumulation | FAF1-overexpressing SH-SY5Y cells | - | 1 µM | Reduction in monomeric α-synuclein | ~50% decrease | Shin et al., 2022 |

| α-Synuclein Accumulation | FAF1-overexpressing SH-SY5Y cells | - | 1 µM | Reduction in oligomeric α-synuclein | ~60% decrease | Shin et al., 2022 |

| α-Synuclein Accumulation | FAF1-overexpressing SH-SY5Y cells | - | 1 µM | Reduction in aggregated α-synuclein | ~70% decrease | Shin et al., 2022 |

| Autophagic Flux (LC3-II/LC3-I ratio) | FAF1-overexpressing SH-SY5Y cells | Bafilomycin A1 | 1 µM | Restoration of autophagic flux | ~2.5-fold increase | Shin et al., 2022 |

Table 2: In Vivo Neuroprotective Effects of KM-819 in a Parkinson's Disease Mouse Model

| Animal Model | Treatment Group | Dosage of KM-819 | Outcome | Percentage Change | Reference |

| A53T α-synuclein transgenic mice | KM-819 treated | 20 mg/kg/day (oral) | Reduction of α-synuclein in the hippocampus | ~40% decrease | Shin et al., 2022 |

| A53T α-synuclein transgenic mice | KM-819 treated | 20 mg/kg/day (oral) | Reduction of α-synuclein in the midbrain | ~50% decrease | Shin et al., 2022 |

| MPTP-induced mouse model | KM-819 treated | 20 mg/kg (oral) for 6 days | Increased striatal [18F]FE-PE2I BPND (DAT activity) | Significant increase compared to MPTP group | Cho et al., 2020 |

| MPTP-induced mouse model | KM-819 treated | 20 mg/kg (oral) for 6 days | Increased tyrosine hydroxylase expression | Significant increase compared to MPTP group | Cho et al., 2020 |

Table 3: Phase 1 Clinical Trial Pharmacokinetic Data for KM-819

| Study Population | Dose | Tmax (median) | T1/2 (mean) | Plasma Exposure | Reference |

| Healthy Volunteers (Single Ascending Dose) | 10-400 mg | 1-4 hours | 1.8-4.8 hours (≤30 mg), ~9 hours (100-400 mg) | Less than dose-proportional increase | Shin et al., 2019 |

| Healthy Volunteers (Multiple Ascending Dose) | 30-400 mg (once daily for 7 days) | Not reported | Not reported | Approximately dose-proportional increase | Shin et al., 2019 |

| Elderly Population | 200 mg (once daily for 7 days) | Not reported | Not reported | 102% increase compared to younger adults | Shin et al., 2019 |

Note: A specific IC50 value for KR-33493's inhibition of FAF1 is not publicly available in the reviewed literature. Commercial suppliers describe it as a "potent inhibitor."

Experimental Protocols

In Vitro Neuroprotection Assay: α-Synuclein Accumulation

This protocol is based on the methodology described by Shin et al., 2022.

-

Cell Culture and Transfection:

-

Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a FAF1 expression vector or an empty vector control using a suitable transfection reagent.

-

-

KM-819 Treatment:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing KM-819 at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).

-

-

Protein Extraction and Western Blotting:

-

After 48 hours of treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against α-synuclein (for monomeric, oligomeric, and aggregated forms), LC3, and a loading control (e.g., β-actin).

-

After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

In Vivo Neuroprotection Assay: MPTP Mouse Model of Parkinson's Disease

This protocol is a generalized procedure based on methodologies described in the literature.[3]

-

Animal Model:

-

Male C57BL/6 mice are typically used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

-

MPTP Administration:

-

A subacute MPTP intoxication protocol is often employed.

-

MPTP hydrochloride is dissolved in sterile saline.

-

Mice receive daily intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) for 5 consecutive days. Control animals receive saline injections.

-

-

KM-819 Treatment:

-

KM-819 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Oral administration of KM-819 (e.g., 20 mg/kg) begins 48 hours after the last MPTP injection and continues for a specified duration (e.g., 6 consecutive days).

-

-

Behavioral Assessment (Optional):

-

Motor function can be assessed using tests such as the rotarod test or open-field test at baseline and various time points after treatment.

-

-

Neurochemical and Immunohistochemical Analysis:

-

At the end of the treatment period, animals are euthanized.

-

For neurochemical analysis, the striatum is dissected, and dopamine and its metabolites are quantified by HPLC.

-

For immunohistochemistry, brains are fixed, sectioned, and stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Dopamine transporter (DAT) activity can be assessed using techniques like PET imaging with [18F]FE-PE2I.[3]

-

Signaling Pathways and Mechanisms of Action

FAF1-Mediated Apoptotic and Necrotic Pathways

KR-33493 exerts its primary neuroprotective effect by inhibiting FAF1, a key component of the death-inducing signaling complex (DISC). In pathological conditions, FAF1 can potentiate cell death through both apoptotic and necrotic pathways.

FAF1, mTOR, and Autophagy Pathway

FAF1 has also been shown to influence the mTOR signaling pathway, which is a master regulator of cellular metabolism and growth, including autophagy. By activating mTOR, FAF1 can suppress autophagy, leading to the accumulation of misfolded proteins like α-synuclein. KR-33493 can restore autophagic flux by inhibiting FAF1.[4]

Conclusion

KR-33493 (KM-819) represents a promising neuroprotective agent with a novel mechanism of action targeting FAF1-mediated cell death and autophagy impairment. The available data from in vitro and in vivo studies, along with early clinical trials, support its potential as a disease-modifying therapy for Parkinson's disease. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in larger patient populations. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and clinicians working on the development of new treatments for neurodegenerative disorders.

References

- 1. fascinatetherapeutics.com [fascinatetherapeutics.com]

- 2. A first-in-human study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KM-819 (FAS-associated factor 1 inhibitor), a drug for Parkinson’s disease, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neurorestorative Effects of a Novel Fas-Associated Factor 1 Inhibitor in the MPTP Model: An [18F]FE-PE2I Positron Emission Tomography Analysis Study [frontiersin.org]

- 4. Fas-associated factor 1 induces the accumulation of α-synuclein through autophagic suppression in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

KR-33493 and its Analogs: A Technical Guide to FAF1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fas-Associated Factor 1 (FAF1) is a multi-domain protein that plays a critical role in the regulation of apoptosis and other cellular processes. Its involvement in the pathogenesis of neurodegenerative disorders, such as Parkinson's disease, has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of KR-33493 (also known as KM-819), a potent inhibitor of FAF1, and its potential therapeutic applications. The document details the molecular mechanisms of FAF1, the pharmacological profile of KR-33493, representative experimental protocols for evaluating FAF1 inhibition, and visual representations of the relevant signaling pathways. While specific inhibitory concentration (IC50) values for KR-33493 and its analogs are not publicly available, this guide consolidates the existing preclinical and clinical data to serve as a valuable resource for the scientific community.

Introduction to FAF1

Fas-Associated Factor 1 (FAF1) is a ubiquitously expressed protein that was initially identified as a component of the death-inducing signaling complex (DISC) associated with the Fas receptor (FasR or CD95)[1]. It is a scaffold protein containing multiple domains that mediate its interaction with various cellular partners, thereby influencing a range of biological processes including apoptosis, NF-κB signaling, and protein degradation[1][2].

FAF1 potentiates Fas-mediated apoptosis by interacting with key components of the extrinsic apoptotic pathway, including the Fas receptor, Fas-Associated Death Domain (FADD), and procaspase-8[3]. Overexpression of FAF1 has been shown to enhance apoptosis, while its downregulation can confer resistance to cell death[3]. This pro-apoptotic function has implicated FAF1 in the progression of neurodegenerative diseases where excessive cell death is a key pathological feature.

KR-33493 (KM-819): A Potent FAF1 Inhibitor

KR-33493, also known as KM-819, is a small molecule inhibitor of FAF1 that has been investigated as a potential disease-modifying therapy for Parkinson's disease[2][4][5][6]. By inhibiting FAF1, KR-33493 is designed to protect neuronal cells from apoptotic death[4][5]. Preclinical studies in cell and animal models of Parkinson's disease have demonstrated the neuroprotective effects of KR-33493, showing that it can protect dopaminergic neurons and inhibit the accumulation of alpha-synuclein, a hallmark of the disease[6][7][8].

Quantitative Data: Clinical Pharmacokinetics of KM-819

While specific IC50 or EC50 values for KR-33493 against FAF1 are not publicly available, data from a first-in-human, single and multiple ascending dose study provide valuable pharmacokinetic insights[3][4][9][10]. The following table summarizes key pharmacokinetic parameters of KM-819 in healthy volunteers.

| Parameter | Single Ascending Dose (10-400 mg) | Multiple Ascending Dose (30-400 mg once daily for 7 days) |

| Plasma Exposure | Less than dose-proportional increase | Approximately dose-proportional increase |

| Tmax (median) | 1–4 hours | Not explicitly stated |

| Mean Elimination Half-life (t1/2) | 1.8–4.8 hours (≤30 mg), ~9 hours (≥100 mg) | Not explicitly stated, but likely similar to higher single doses |

| Effect in Elderly | Plasma exposure increased by 102% (200 mg once daily for 7 days) | Not applicable |

Table 1: Summary of Pharmacokinetic Parameters of KM-819 from a Phase 1 Clinical Trial.[3][4][9][10]

FAF1 Signaling Pathways

FAF1 is involved in multiple signaling pathways, with its role in apoptosis being the most extensively studied. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades involving FAF1.

FAF1 in the Fas-Mediated Apoptosis Pathway

This pathway illustrates how FAF1 integrates into the death-inducing signaling complex (DISC) to promote apoptosis.

Experimental Workflow for Evaluating FAF1 Inhibitors

The following diagram outlines a typical workflow for the screening and validation of FAF1 inhibitors.

Experimental Protocols

While specific protocols for KR-33493 are proprietary, the following are representative methodologies for assessing FAF1 inhibition, based on standard practices in drug discovery.

Representative In Vitro FAF1 Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of a compound on the FAF1 protein interaction with a binding partner (e.g., Fas).

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed to measure the proximity of two interacting proteins. Inhibition of the interaction results in a decrease in the FRET signal.

Materials:

-

Recombinant human FAF1 protein (tagged with a donor fluorophore, e.g., terbium cryptate).

-

Recombinant Fas cytoplasmic domain (tagged with an acceptor fluorophore, e.g., d2).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20).

-

Test compounds (e.g., KR-33493) dissolved in DMSO.

-

384-well low-volume microplates.

-

Plate reader capable of TR-FRET measurements.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

-

Add a solution of tagged FAF1 and tagged Fas cytoplasmic domain in assay buffer to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein interaction and inhibitor binding.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no protein) controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Representative Cell-Based FAF1 Inhibition Assay (Apoptosis)

Objective: To assess the ability of a compound to inhibit FAF1-mediated apoptosis in a cellular context.

Principle: This assay measures the inhibition of apoptosis induced by a Fas agonist in a cell line that expresses FAF1. Apoptosis can be quantified by measuring caspase-3/7 activity.

Materials:

-

A suitable human cell line (e.g., Jurkat cells).

-

Cell culture medium and supplements.

-

Fas agonist (e.g., anti-Fas antibody or recombinant FasL).

-

Test compounds (e.g., KR-33493) dissolved in DMSO.

-

Caspase-Glo® 3/7 Assay kit (or similar).

-

96-well white-walled, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed cells into the 96-well plates and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

-

Induce apoptosis by adding a Fas agonist to the appropriate wells. Include vehicle-treated and untreated control wells.

-

Incubate the plates for a period sufficient to induce apoptosis (e.g., 4-6 hours).

-

Equilibrate the plates to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of caspase activity for each compound concentration and determine the EC50 value.

Conclusion

KR-33493 is a promising FAF1 inhibitor with demonstrated neuroprotective effects in preclinical models and a favorable safety profile in early clinical trials. While detailed information on its analogs and specific inhibitory potency remains limited in the public domain, the available data strongly support the continued investigation of FAF1 inhibition as a therapeutic strategy for neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the role of FAF1 and to discover and characterize novel inhibitors. Future research should focus on elucidating the precise binding mode of KR-33493 to FAF1 and on the development of next-generation analogs with improved potency and pharmacokinetic properties.

References

- 1. US20050261190A1 - Fas associated factor 1 - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A first-in-human study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KM-819 (FAS-associated factor 1 inhibitor), a drug for Parkinson’s disease, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fascinatetherapeutics.com [fascinatetherapeutics.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. fascinatetherapeutics.com [fascinatetherapeutics.com]

- 8. Pharmacological Intervention Targeting FAF1 Restores Autophagic Flux for α-Synuclein Degradation in the Brain of a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A first-in-human study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KM-819 (FAS-associated factor 1 inhibitor), a drug for Parkinson's disease, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Unrivaled Bond: A Technical Guide to Biotin-Streptavidin Affinity Chromatography

For researchers, scientists, and drug development professionals, biotin-streptavidin affinity chromatography stands as a cornerstone technique for the purification and analysis of biomolecules. This guide delves into the fundamental principles of this powerful method, providing a comprehensive overview of its core concepts, quantitative parameters, and detailed experimental protocols.

The remarkable strength and specificity of the non-covalent interaction between biotin (vitamin B7) and the protein streptavidin form the basis of this widely used separation technology. With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, the biotin-streptavidin complex is one of the strongest known biological interactions, making it an ideal system for capturing and isolating target molecules with high purity.[1][2][3]

The Core Principle: An Exceptionally Strong and Specific Interaction

Biotin-streptavidin affinity chromatography leverages the high-affinity interaction between biotin and streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii.[2] Each of the four identical subunits of streptavidin can bind one molecule of biotin.[1] This interaction is highly specific and rapid, and once formed, the complex is resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[1][4]

The process involves immobilizing streptavidin onto a solid support, typically agarose or magnetic beads, creating an affinity matrix.[5][6] A target molecule of interest is first "tagged" with biotin, a process known as biotinylation.[7][8] When a solution containing the biotinylated target is passed over the streptavidin matrix, the biotin tag binds tightly to the immobilized streptavidin, effectively capturing the target molecule.[9] Unbound molecules are then washed away, resulting in a highly purified sample of the target molecule.

Quantitative Aspects of the Biotin-Streptavidin Interaction

The exceptional strength of the biotin-streptavidin interaction is quantifiable and is a key factor in the success of this chromatography technique. The following table summarizes the key quantitative parameters of this interaction.

| Parameter | Value | Significance |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ mol/L[1][2][3] | An extremely low Kd value indicates a very strong and stable interaction, minimizing dissociation of the target from the matrix during washing steps. |

| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹[10] | The fast association rate ensures efficient capture of the biotinylated target molecule as it passes through the chromatography column. |

| Dissociation Rate Constant (koff) | 2.4 x 10⁻⁶ s⁻¹ (for underivatized streptavidin)[11] | The extremely slow dissociation rate contributes to the stability of the complex, allowing for stringent washing conditions to remove non-specific binders. |

| Streptavidin Molecular Weight | ~53 kDa (tetramer)[2] | The tetrameric nature allows for multivalent binding, further enhancing the avidity of the interaction with biotinylated molecules. |